molecular formula C16H22N2O3S B5088254 CYCLOPENTYL[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

CYCLOPENTYL[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B5088254
M. Wt: 322.4 g/mol
InChI Key: VODKCPALLUEBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl[4-(phenylsulfonyl)piperazino]methanone is a complex organic compound that features a cyclopentyl group, a phenylsulfonyl group, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

The mechanism of action of piperazine-based compounds can vary depending on their specific structure and the context in which they are used .

Future Directions

Piperazine-based compounds are gaining prominence in today’s research due to their versatile binding possibilities with metal ions and their applications in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl[4-(phenylsulfonyl)piperazino]methanone typically involves the reaction of cyclopentanone with 4-(phenylsulfonyl)piperazine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by the addition of cyclopentanone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl[4-(phenylsulfonyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperazine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce simpler piperazine compounds .

Scientific Research Applications

Cyclopentyl[4-(phenylsulfonyl)piperazino]methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl[4-(phenylsulfonyl)piperazino]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl group provides steric hindrance, while the phenylsulfonyl group enhances its reactivity and potential biological activity .

Properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(14-6-4-5-7-14)17-10-12-18(13-11-17)22(20,21)15-8-2-1-3-9-15/h1-3,8-9,14H,4-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODKCPALLUEBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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